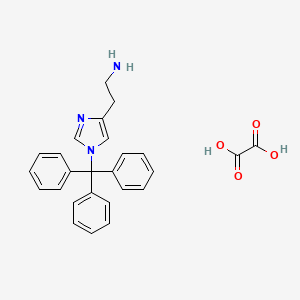

![molecular formula C21H22BrFN4O2 B584748 4-(4-溴-2-氟苯胺基)-7-[(1-甲基哌啶-4-基)甲氧基]喹唑啉-6-醇 CAS No. 910298-60-1](/img/structure/B584748.png)

4-(4-溴-2-氟苯胺基)-7-[(1-甲基哌啶-4-基)甲氧基]喹唑啉-6-醇

描述

This compound is a chemical compound . Its CAS Number is 910298-60-1 .

Molecular Structure Analysis

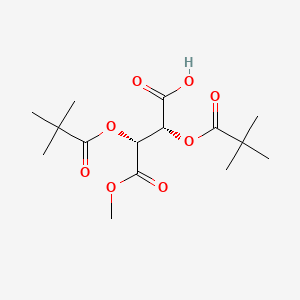

The molecular formula of this compound is C21H22BrFN4O2 . The molecular weight is 461.32700 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 461.32700 . Unfortunately, the density, boiling point, melting point, and flash point are not available .科学研究应用

Application in Cancer Research

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of various types of cancer .

Summary of the Application

O-Demethyl Vandetanib, also known as Vandetanib, is an orally inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). It has been widely used in the treatment of medullary thyroid cancer . Other studies have demonstrated Vandetanib’s potential therapeutic role in breast cancer and lung cancer .

Methods of Application or Experimental Procedures

Vandetanib is administered orally. In vitro metabolites of Vandetanib were performed by incubation with rat liver microsomes (RLMs). In vivo metabolism was done by giving one oral dose of Vandetanib to Sprague Dawley rats .

Results or Outcomes

Vandetanib has shown effectiveness in treating medullary thyroid cancer, breast cancer, and lung cancer . However, severe side effects such as sudden death and QT prolongation have been reported .

Application in Asthma Treatment

Specific Scientific Field

This application falls under the field of Respiratory Pharmacology , specifically the treatment of asthma .

Summary of the Application

Vandetanib has been investigated for its potential anti-inflammatory and anti-contractile properties in the treatment of asthma .

Methods of Application or Experimental Procedures

In vivo experiments in an asthmatic mouse model were used primarily to confirm the anticontractile and anti-inflammatory effects of Vandetanib. In vitro experiments, including measurement of muscle tension and whole-cell patch-clamp recording, were used to explore the underlying molecular mechanism .

Results or Outcomes

Vandetanib could significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion and remodeling in an asthmatic mouse model . It was able to relax the precontracted rings of the mouse trachea via calcium mobilization which was regulated by specific ion channels .

Application in Pharmacokinetics

Specific Scientific Field

This application falls under the field of Pharmacokinetics , specifically the study of the drug’s absorption, distribution, metabolism, and excretion .

Summary of the Application

O-Demethyl Vandetanib is used in pharmacokinetic studies to understand its metabolic pathways. The metabolites of Vandetanib were identified by incubating it with rat liver microsomes (RLMs). The in vivo metabolism was done by giving one oral dose of Vandetanib to Sprague Dawley rats .

Methods of Application or Experimental Procedures

The in vitro metabolites of Vandetanib were performed by incubation with rat liver microsomes (RLMs). In vivo metabolism was done by giving one oral dose of Vandetanib to Sprague Dawley rats .

Application in Drug Development

Specific Scientific Field

This application falls under the field of Drug Development , specifically the development of new therapeutic agents .

Summary of the Application

Vandetanib is a new oral tyrosine kinase inhibitor that acts mainly by inhibiting vascular endothelial growth factor receptor (VEGFR). It has been used in the development of new therapeutic agents for various diseases .

Methods of Application or Experimental Procedures

The development of Vandetanib as a therapeutic agent involves various stages of drug development, including preclinical testing, clinical trials, and post-marketing surveillance .

Results or Outcomes

Vandetanib has been approved by the FDA for the treatment of patients suffering from symptomatic or progressive medullary thyroid cancer with unresectable, locally advanced, or metastatic disease .

Application in Metabolism Studies

Specific Scientific Field

This application falls under the field of Pharmacology , specifically the study of drug metabolism .

Summary of the Application

O-Demethyl Vandetanib is used in metabolism studies to understand its metabolic pathways. The metabolites of Vandetanib were identified by incubating it with rat liver microsomes (RLMs). The in vivo metabolism was done by giving one oral dose of Vandetanib to Sprague Dawley rats .

Methods of Application or Experimental Procedures

Application in Tyrosine Kinase Inhibition

Specific Scientific Field

This application falls under the field of Pharmacology , specifically the inhibition of tyrosine kinases .

Summary of the Application

Vandetanib is a small-molecule tyrosine kinase inhibitor. It exerts its therapeutic effects primarily in a range of lung cancers by inhibiting the vascular endothelial growth factor receptor 2. However, it remains unclear whether vandetanib has therapeutic benefits in other lung diseases, particularly asthma .

Methods of Application or Experimental Procedures

In vivo experiments including establishment of an asthma model, measurement of airway resistance measurement and histological analysis were used primarily to confirm the anticontractile and anti-inflammatory effects of Vandetanib, while in vitro experiments, including measurement of muscle tension and whole-cell patch-clamp recording, were used to explore the underlying molecular mechanism .

Results or Outcomes

In vivo experiments in an asthmatic mouse model showed that Vandetanib could significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion and remodeling .

未来方向

属性

IUPAC Name |

4-(4-bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O2/c1-27-6-4-13(5-7-27)11-29-20-10-18-15(9-19(20)28)21(25-12-24-18)26-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,28H,4-7,11H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRILWHQVZXWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744088 | |

| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Demethyl Vandetanib | |

CAS RN |

910298-60-1 | |

| Record name | 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

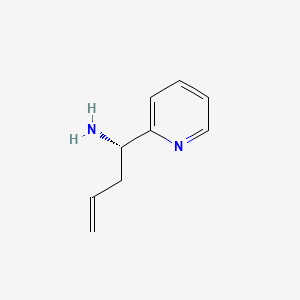

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)